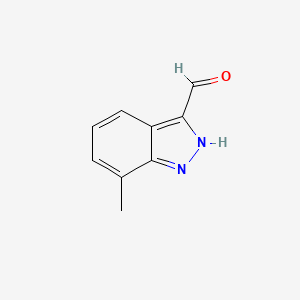![molecular formula C10H10N2S B1321221 [4-(1,3-Thiazol-2-yl)phenyl]methylamine CAS No. 672324-87-7](/img/structure/B1321221.png)
[4-(1,3-Thiazol-2-yl)phenyl]methylamine
描述
[4-(1,3-Thiazol-2-yl)phenyl]methylamine is a chemical compound with the molecular formula C10H10N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl group through a methylamine linkage.
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
For instance, one study mentions that a thiazole derivative binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact pathways would depend on the specific biological activity exhibited by the compound.
Pharmacokinetics
One study on thiazolidine-2,4-dione molecules, which are related to thiazoles, discusses in-silico adme parameters, suggesting that all the compounds were found to be drug-like
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific effects would depend on the particular biological activity exhibited by the compound.
生化分析
Biochemical Properties
[4-(1,3-Thiazol-2-yl)phenyl]methylamine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as S-methyl-5-thioadenosine phosphorylase . These interactions can lead to changes in enzyme activity, affecting cellular processes and metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, it has been observed to increase reactive oxygen species (ROS) levels, leading to DNA damage and cell death . Additionally, it can modulate the expression of genes related to oxidative stress responses, such as CAP1, CTA1, TRR1, and SODs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the thiazole ring, which is involved in the synthesis of neurotransmitters like acetylcholine . This interaction can alter the activity of enzymes involved in neurotransmitter synthesis, affecting cellular communication and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as increased survival rates in fungal infection models . At high doses, it can cause toxic or adverse effects, including increased ROS levels and DNA damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of enzymes involved in oxidative stress responses, such as S-methyl-5-thioadenosine phosphorylase . These interactions can lead to changes in metabolic pathways, affecting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interactions with biomolecules and its overall biological activity.
准备方法
The synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine typically involves the cyclization and condensation of haloketones with thioamides. One common method is the reaction of α-acylaminoketones with phosphorus pentasulfide (P2S5) or Lawesson’s reagent. Another approach involves the use of haloketones and thioamides under specific conditions to form the thiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
[4-(1,3-Thiazol-2-yl)phenyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
[4-(1,3-Thiazol-2-yl)phenyl]methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are studied for their unique chemical properties.
相似化合物的比较
[4-(1,3-Thiazol-2-yl)phenyl]methylamine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
What sets this compound apart is its unique combination of the thiazole ring with a phenylmethylamine group, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGGYXKCGLWOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610429 | |
| Record name | 1-[4-(1,3-Thiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672324-87-7 | |
| Record name | 1-[4-(1,3-Thiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1,3-thiazol-2-yl)phenyl]methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


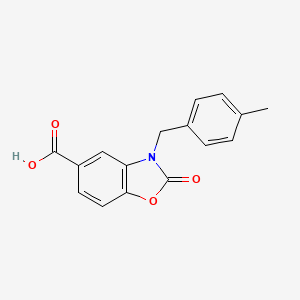
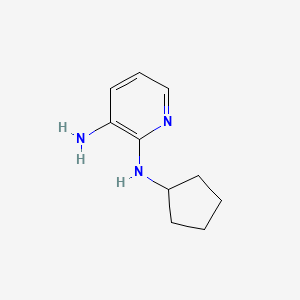
![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)
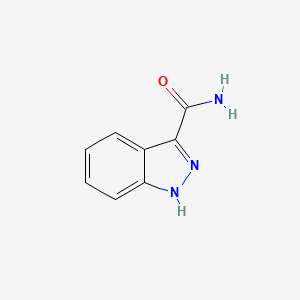
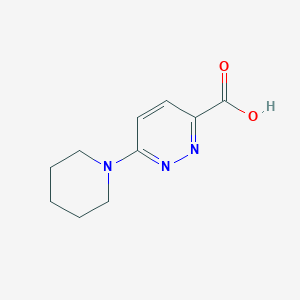
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)
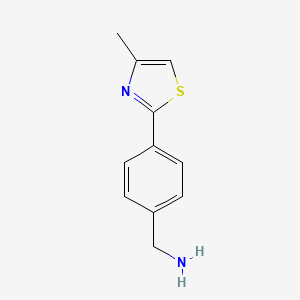
![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)
![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)
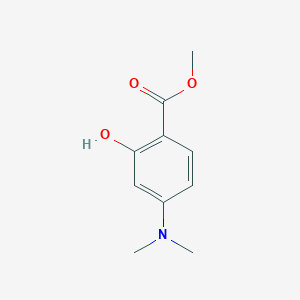
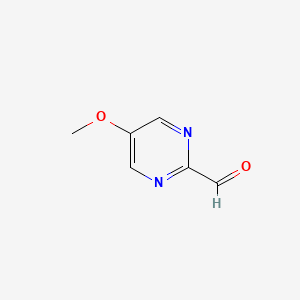
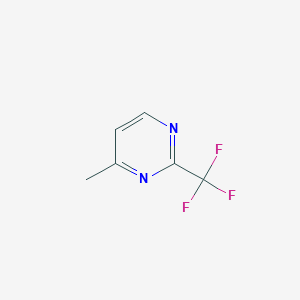
![5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321192.png)
